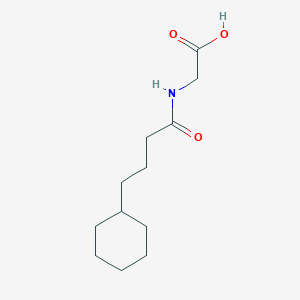

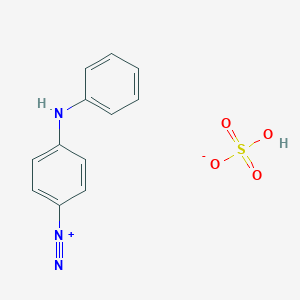

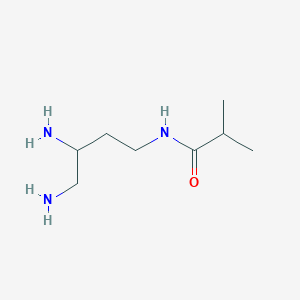

![molecular formula C16H17Cl2NO2S B143780 methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride CAS No. 130209-90-4](/img/structure/B143780.png)

methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, "methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride," is a structurally complex molecule that likely possesses a range of biological activities. While the exact compound is not directly mentioned in the provided papers, related structures and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of reaction conditions to achieve high yields and purity. For instance, the synthesis of a related thiohydantoin compound involved cyclization and addition reactions, yielding a complex bicyclic structure . Similarly, the optimized synthesis of a methyl alpha-amino chlorophenyl acetate derivative required precise control of temperature and reactant ratios to achieve a high yield of 98% . These examples suggest that the synthesis of the compound of interest would also require meticulous optimization of reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, FT-IR, MS, and HRMS. Single crystal X-ray diffraction studies have been used to determine the stereochemistry of complex molecules . Density functional theory and Hartree-Fock calculations have been employed to predict NMR chemical shifts and to understand the electronic structure of the molecules . These techniques would be essential in analyzing the molecular structure of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For example, the thiohydantoin compound exhibited antimicrobial activity, suggesting that the compound of interest may also have biological reactivity . The presence of chlorophenyl and thienopyridine moieties in the compound suggests potential for further chemical transformations, which could be explored for the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as acid dissociation constants, have been determined using potentiometric titration . These properties are crucial for understanding the behavior of the compound in different environments, which is important for its potential application as a drug. The antimicrobial activity of related compounds has been assessed, indicating that the compound of interest may also possess similar properties .

Relevant Case Studies

While the provided papers do not mention case studies directly related to the compound of interest, they do provide insights into the potential applications of structurally similar compounds. For instance, a metabolite with hypocholesteremic effects in rats was identified, suggesting that the compound of interest could also be evaluated for such biological activities . The antimicrobial and antimycobacterial activities of related compounds further suggest potential therapeutic uses .

Scientific Research Applications

Synthesis and Chemical Analysis

- The development of facile synthetic approaches for (S)-clopidogrel is crucial due to its global demand as an antiplatelet drug. Various synthetic methods have been reported, emphasizing the need for efficient production. This review highlights the pros and cons of each synthetic methodology, aiming to facilitate further advancements in clopidogrel's synthesis (Saeed et al., 2017).

Environmental Impact and Toxicity

- The environmental impact of chlorophenols, a component of clopidogrel's structure, has been extensively reviewed. Chlorophenols exhibit moderate toxic effects on mammalian and aquatic life, with their toxicity to fish becoming considerable upon long-term exposure. The persistence and bioaccumulation potential of these compounds in the environment raise concerns about their overall safety and necessitate careful management (Krijgsheld & Gen, 1986).

Sorption and Degradation

- Understanding the sorption behaviors of phenoxy herbicides, like those related to clopidogrel's chlorophenol component, is critical for assessing their environmental fate. Soil organic matter and iron oxides are identified as significant sorbents, indicating the complexity of interactions between these herbicides and the environment. This knowledge assists in predicting their mobility and persistence in soil and water systems (Werner, Garratt, & Pigott, 2012).

properties

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.ClH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9,15H,6,8,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHVAFJSGWDBGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-Clopidogrel hydrochloride | |

CAS RN |

130209-90-4 |

Source

|

| Record name | (±)-Clopidogrel hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130209-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

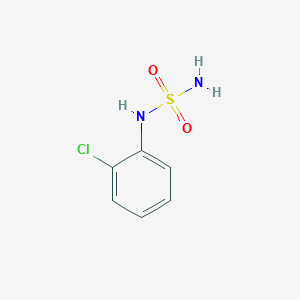

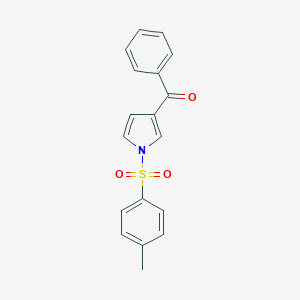

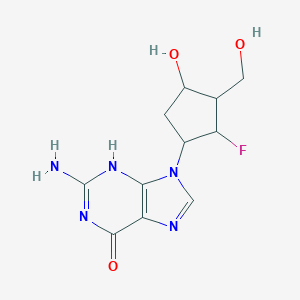

![[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B143701.png)

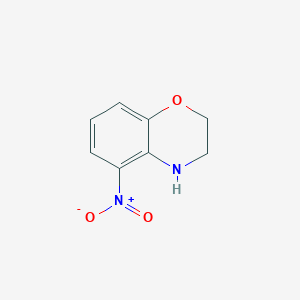

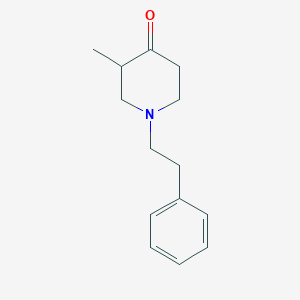

![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)

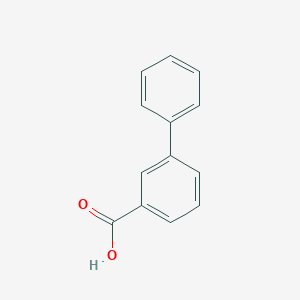

![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)

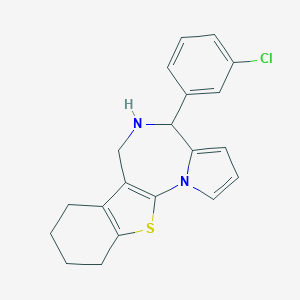

![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)